N-(2-ethylhexyl)-2-furamide

Description

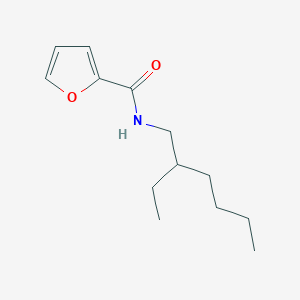

N-(2-Ethylhexyl)-2-furamide is a furan-derived amide compound characterized by a 2-ethylhexyl substituent attached to the nitrogen atom of the furamide group. The 2-ethylhexyl group is known to enhance lipophilicity and flexibility in polymers, as seen in bis(2-ethylhexyl) phthalate (BEHP) and 2-ethylhexyl methacrylate . The furamide core may contribute to hydrogen bonding and electronic interactions, influencing biological activity or material properties.

Properties

Molecular Formula |

C13H21NO2 |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

N-(2-ethylhexyl)furan-2-carboxamide |

InChI |

InChI=1S/C13H21NO2/c1-3-5-7-11(4-2)10-14-13(15)12-8-6-9-16-12/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,14,15) |

InChI Key |

VULHXNHATFVQNP-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CNC(=O)C1=CC=CO1 |

Canonical SMILES |

CCCCC(CC)CNC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-ethylhexyl)-2-furamide typically involves the reaction of 2-furancarboxylic acid with 2-ethylhexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Physicochemical Properties

The 2-ethylhexyl group distinguishes N-(2-ethylhexyl)-2-furamide from other 2-furamides. Key comparisons include:

Table 1: Substituent Impact on Properties

- Lipophilicity: The 2-ethylhexyl group likely increases logP compared to polar substituents like dimethylaminoethyl () or hydroxyphenyl (). This aligns with BEHP, a lipophilic plasticizer .

- Solubility: Polar groups (e.g., dimethylamino in ) enhance water solubility, whereas 2-ethylhexyl may limit it, favoring organic solvents or lipid membranes.

Industrial and Environmental Considerations

- Polymer Applications : The 2-ethylhexyl group in methacrylates imparts chemical resistance and hydrophobicity (). If incorporated into polymers, this compound could offer similar benefits but with enhanced hydrogen-bonding capacity from the furamide.

- Environmental Persistence : BEHP’s environmental ubiquity () raises questions about the ecological impact of 2-ethylhexyl-containing furamides, though their amide linkage may improve biodegradability compared to phthalate esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.